An In-depth Technical Guide to the Degradation of Quetiapine API into its Carboxylate Impurity
An In-depth Technical Guide to the Degradation of Quetiapine API into its Carboxylate Impurity
A Senior Application Scientist's Perspective on Mechanism, Analysis, and Mitigation
Authored by: Gemini AI
Abstract
Quetiapine, an atypical antipsychotic, is a cornerstone in the management of various psychiatric disorders. However, its chemical stability is a critical concern for pharmaceutical scientists, as degradation can lead to the formation of impurities that may impact the safety and efficacy of the drug product. Among these, the quetiapine carboxylate impurity presents a unique challenge. This technical guide provides an in-depth exploration of the mechanism behind the degradation of the quetiapine Active Pharmaceutical Ingredient (API) into this specific carboxylate impurity. Synthesizing data from forced degradation studies and mechanistic organic chemistry principles, this document offers a comprehensive resource for researchers, scientists, and drug development professionals. It details the proposed degradation pathways, provides robust analytical methodologies for detection and quantification, and discusses potential strategies for mitigation.
Introduction: The Significance of Quetiapine and its Degradation Profile
Quetiapine is a dibenzothiazepine derivative widely prescribed for the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1] Its therapeutic efficacy is intrinsically linked to its chemical integrity. The manufacturing process and subsequent storage can expose the quetiapine API to various stress conditions, including heat, light, humidity, and reactive chemical environments, leading to its degradation.[1][2] Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control of impurities in pharmaceutical products, necessitating a thorough understanding of potential degradation pathways.[1]
Forced degradation studies are a critical tool in this endeavor, intentionally subjecting the drug substance to harsh conditions to accelerate the formation of degradation products.[2] Such studies on quetiapine have consistently demonstrated its susceptibility to oxidative and hydrolytic degradation.[3][4][5] While several degradation products have been identified, including the N-oxide and S-oxide, the formation of the quetiapine carboxylate impurity, scientifically known as 2-(2-hydroxy ethoxy)ethyl-2-[2-[4-dibenzo[b,f][6][7]thiazepine-11-piperazinyl-1-carboxylate, warrants particular attention due to its structural deviation from the parent molecule.[8][9] This guide will focus specifically on the mechanistic aspects of its formation from the quetiapine API.
Proposed Mechanism of Carboxylate Impurity Formation
The transformation of quetiapine into its carboxylate impurity is not a straightforward hydrolytic or oxidative cleavage. Based on the structure of both the parent drug and the impurity, the most plausible mechanism involves a multi-step oxidative pathway targeting the ethoxyethanol side chain.
The Quetiapine Molecule: A Structural Overview
To understand the degradation, a clear picture of the quetiapine molecule is essential. It consists of a dibenzothiazepine core linked to a piperazine ring, which in turn is attached to an ethoxyethanol side chain. The primary hydroxyl group at the terminus of this side chain is the key site for the oxidative transformation into a carboxylic acid.
The Oxidative Degradation Pathway
The proposed mechanism proceeds through two key oxidative steps:
-
Oxidation of the Primary Alcohol to an Aldehyde: The initial step is the oxidation of the terminal primary alcohol of the ethoxyethanol side chain to an aldehyde intermediate. This is a common transformation in organic chemistry and can be initiated by various oxidizing agents. In the context of drug degradation, this could be triggered by residual peroxides, atmospheric oxygen in the presence of metal ions (autoxidation), or exposure to strong oxidizing conditions during forced degradation studies (e.g., hydrogen peroxide).
-
Oxidation of the Aldehyde to a Carboxylic Acid: The aldehyde intermediate is generally more susceptible to oxidation than the primary alcohol. It is readily oxidized further to the corresponding carboxylic acid, yielding the quetiapine carboxylate impurity.
The following diagram illustrates this proposed two-step oxidative degradation pathway:
While this oxidative pathway is the most chemically sound explanation for the formation of the carboxylate impurity from the API, it is important to note that this impurity has also been identified as a process-related impurity.[1][8][9] Its formation during synthesis can occur if the alkylation of the piperazinyl thiazepine intermediate is carried out in the presence of a base like sodium carbonate, which can catalyze the oxidation of the starting material containing the ethoxyethanol side chain.[8]
Analytical Methodologies for Detection and Quantification
A robust, stability-indicating analytical method is paramount for monitoring the formation of the carboxylate impurity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose.[1][6][10]
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol outlines a general approach for developing and validating a stability-indicating Reverse-Phase HPLC (RP-HPLC) method for quetiapine and its impurities.
Objective: To develop a method capable of separating quetiapine from its known impurities, including the carboxylate impurity, and any new degradation products formed under stress conditions.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 column is typically a good starting point (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often necessary to achieve adequate separation of all impurities. A common mobile phase combination consists of an aqueous buffer (e.g., phosphate or acetate buffer) as Mobile Phase A and an organic solvent (e.g., acetonitrile or methanol) as Mobile Phase B.
-
Detection: UV detection at a wavelength where both quetiapine and the carboxylate impurity have significant absorbance (e.g., 254 nm).
-
Forced Degradation Study: To confirm the stability-indicating nature of the method, forced degradation studies must be performed.[2]
-
Acidic Hydrolysis: Treat the quetiapine solution with 0.1 N HCl at 60°C for a specified duration.[3]
-
Alkaline Hydrolysis: Treat the quetiapine solution with 0.1 N NaOH at 60°C for a specified duration.[3]
-
Oxidative Degradation: Treat the quetiapine solution with 3% H₂O₂ at room temperature.[3][11] This condition is most likely to generate the carboxylate impurity.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).[12]
-
Photolytic Degradation: Expose the drug solution to UV and visible light.[7][13]
-
-
Method Validation: The developed method must be validated according to ICH guidelines (Q2(R1)) for parameters such as specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit.[14]
Data Presentation: Summary of Forced Degradation Studies
The results of forced degradation studies are crucial for understanding the stability of the API. The following table summarizes typical degradation behavior of quetiapine under various stress conditions.
| Stress Condition | Reagents and Conditions | Observed Degradation | Key Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | Significant Degradation | Varies, can include cleavage products |
| Alkaline Hydrolysis | 0.1 N NaOH, 60°C | Significant Degradation | Varies, can include cleavage products |
| Oxidative Degradation | 3% H₂O₂, Room Temp | Most Significant Degradation | Quetiapine Carboxylate , N-oxide, S-oxide |
| Thermal Degradation | 80°C, solid state | Minimal to Moderate Degradation | Varies |
| Photolytic Degradation | UV/Visible light | Moderate Degradation | Photodegradation products |
Note: The extent of degradation and the specific products formed can vary depending on the exact experimental conditions.[3][11]
Mitigation Strategies to Control Carboxylate Impurity Formation
Controlling the formation of the quetiapine carboxylate impurity involves a multi-pronged approach, addressing both the manufacturing process and the final drug product formulation and storage.
-
Control of Raw Materials and Synthesis: Since the carboxylate can be a process-related impurity, tight control over the synthesis steps is crucial.[1][8] This includes minimizing the presence of oxidizing agents and optimizing the reaction conditions (e.g., choice of base and solvent) during the alkylation step.
-
Use of Antioxidants: For the drug product, the inclusion of antioxidants in the formulation can help to quench free radicals and inhibit oxidative degradation pathways. The compatibility and effectiveness of the chosen antioxidant must be thoroughly evaluated.
-
Packaging and Storage: Appropriate packaging that protects the drug product from light and oxygen is essential. Storage at controlled room temperature and humidity, as specified for the product, will also minimize degradation.
-
Formulation Development: The choice of excipients in the formulation can influence the stability of the API. Excipients should be screened for their potential to promote oxidative degradation.
Conclusion
The formation of the quetiapine carboxylate impurity is a critical quality attribute that requires careful consideration throughout the lifecycle of the drug product. This guide has elucidated the likely oxidative degradation mechanism responsible for its formation from the quetiapine API. A thorough understanding of this pathway, coupled with the implementation of robust, stability-indicating analytical methods and appropriate mitigation strategies, is essential for ensuring the quality, safety, and efficacy of quetiapine-containing pharmaceuticals. The information presented herein serves as a valuable resource for scientists and researchers dedicated to the development and manufacturing of high-quality medicines.
References
- Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC. (n.d.).
- Forced Degradation Studies of Quetiapine Fumarate - Benchchem. (n.d.).
- Analytical Techniques for Quetiapine Impurity Profiling - Benchchem. (n.d.).
-
Electron Transfer-Mediated Photodegradation of Phototoxic Antipsychotic Drug Quetiapine. (2021, November 3). ACS Omega. Retrieved from [Link]
-
(PDF) Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - ResearchGate. (n.d.). Retrieved from [Link]
-
The stability of quetiapine oral suspension compounded from commercially available tablets. (2021, August 10). PLOS ONE. Retrieved from [Link]
- STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF QUETIAPINEFUMARATE IN BULK AS WELL AS IN PHARMACEUTICAL DOSAGE FORM. (n.d.).
- Preventing degradation of Quetiapine during sample preparation - Benchchem. (n.d.).
-
Degradation studies of quetiapine fumarate by LC‐DAD and MS/MS methods | Request PDF. (n.d.). Retrieved from [Link]
- Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. (n.d.).
-
Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed. (2019, November 15). Retrieved from [Link]
-
(PDF) Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine - ResearchGate. (n.d.). Retrieved from [Link]
-
A study of photodegradation of quetiapine by the use of LC-MS/MS method - ResearchGate. (n.d.). Retrieved from [Link]
-
Demonstration of the USP Quetiapine Fumarate Impurities Method Across a Wide Range of Liquid Chromatographic Systems : Waters. (n.d.). Retrieved from [Link]
-
Optimisation of a Stability-Indicating HPLC Method for Quetiapine and Its Degradation Products in Pharmaceuticals Using the Design of Experiments Approach - Istanbul University Press. (2025, October 1). Retrieved from [Link]
-
a validated stability indicating hplc method for the determination of related substances in quetiapine fumarate - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Electron Transfer-Mediated Photodegradation of Phototoxic Antipsychotic Drug Quetiapine | ACS Omega - ACS Publications. (2021, November 3). Retrieved from [Link]
-
Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate | Waters. (n.d.). Retrieved from [Link]
-
IDENTIFICATION, ISOLATION, SYNTHESIS AND CHARACTERIZATION OF PRINCIPAL OXIDATION IMPURITIES IN QUETIAPINE - Rasayan Journal of Chemistry. (n.d.). Retrieved from [Link]
-
Photocatalytic Degradation of Psychiatric Pharmaceuticals in Hospital WWTP Secondary Effluents Using g-C 3 N 4 and g-C 3 N 4 /MoS 2 Catalysts in Laboratory-Scale Pilot - MDPI. (2023, January 22). Retrieved from [Link]
-
Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. (2013, August 30). Retrieved from [Link]
-
Development of an Analytical Method for Identification of the Genotoxic Impurity of Quetiapine Fumarate by High-Performance Thin - AKJournals. (n.d.). Retrieved from [Link]
- Thermal degradation: Significance and symbolism. (2026, March 26).
-
Stability indicating RP-HPLC-PDA method for the estimation of quetiapine fumarate in bulk and pharmaceutical dosage forms - JOCPR. (n.d.). Retrieved from [Link]
-
Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - IMR Press. (n.d.). Retrieved from [Link]
-
Oxidation-induced degradation products of Quetiapine. - ResearchGate. (n.d.). Retrieved from [Link]
-
synthesis-and-characterization-of-pharmacopeial-impurities-of-quetiapine-hemifumarate-an-antipsychotic-drug.pdf - TSI Journals. (2011, September 3). Retrieved from [Link]
-
Identification and Characterization of Potential Impurities of Quetiapine Fumarate. (n.d.). Retrieved from [Link]
- Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. (n.d.).
-
Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. (2008, January 15). Retrieved from [Link]
-
Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. (2008, January 1). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. storage.imrpress.com [storage.imrpress.com]
- 9. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jocpr.com [jocpr.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jddtonline.info [jddtonline.info]
